(2R)-1-[(2R)-2-[[(2R)-3-carboxy-2-[[(2R)-4-methyl-2-[[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BIO1211 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to enhance selectivity and activity. The synthetic route typically involves:
- Formation of the core scaffold through a series of condensation and cyclization reactions.
- Introduction of functional groups to enhance binding affinity and selectivity for α4β1 integrin.
- Purification and characterization of the final product using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods
Industrial production of BIO1211 follows similar synthetic routes but is optimized for large-scale production. This includes:
- Optimization of reaction conditions to maximize yield and purity.
- Implementation of continuous flow chemistry to enhance efficiency and scalability.
- Use of advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
BIO1211 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen atoms.
Reduction: Involves the addition of hydrogen or removal of oxygen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
BIO1211 has a wide range of scientific research applications, including:
Mechanism of Action
BIO1211 exerts its effects by selectively binding to the α4β1 integrin, thereby inhibiting its interaction with vascular cell adhesion molecule-1 (VCAM-1). This disruption prevents the migration of immune cells into inflamed tissues, reducing inflammation and immune responses. The molecular targets and pathways involved include the modulation of cytokine expression and inhibition of leukocyte trafficking .
Comparison with Similar Compounds
BIO1211 is unique in its high selectivity and potency for α4β1 integrin compared to other similar compounds. Some similar compounds include:
TCS2314: A less potent α4β1 integrin inhibitor with broader selectivity for other integrins.
Compound 11a: A linear analogue of BIO1211 with a dehydro-β-proline ring, showing potent inhibitory activity.
BIO1211 stands out due to its high selectivity, oral bioavailability, and potent inhibition of α4β1 integrin, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C36H48N6O9 |
---|---|
Molecular Weight |
708.8 g/mol |
IUPAC Name |
(2R)-1-[(2R)-2-[[(2R)-3-carboxy-2-[[(2R)-4-methyl-2-[[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C36H48N6O9/c1-20(2)17-26(38-29(43)18-23-12-14-24(15-13-23)37-36(51)40-25-10-7-6-9-22(25)5)32(46)39-27(19-30(44)45)33(47)41-31(21(3)4)34(48)42-16-8-11-28(42)35(49)50/h6-7,9-10,12-15,20-21,26-28,31H,8,11,16-19H2,1-5H3,(H,38,43)(H,39,46)(H,41,47)(H,44,45)(H,49,50)(H2,37,40,51)/t26-,27-,28-,31-/m1/s1 |
InChI Key |
NVVGCQABIHSJSQ-QNCJLPSESA-N |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N[C@H](CC(C)C)C(=O)N[C@H](CC(=O)O)C(=O)N[C@H](C(C)C)C(=O)N3CCC[C@@H]3C(=O)O |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)N3CCCC3C(=O)O |
Origin of Product |
United States |
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